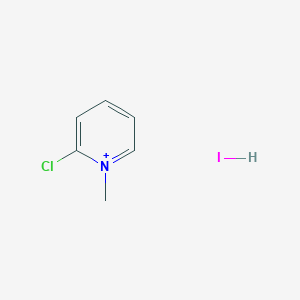
2-Chloro-1-methylpyridin-1-ium;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methylpyridin-1-ium;hydroiodide typically involves the reaction of 2-chloropyridine with methyl iodide. The process is carried out in a dry reaction flask where 2-chloropyridine is dissolved in hot acetone. Methyl iodide is then added to the mixture, and the reaction is stirred at room temperature for three hours. After the reaction is complete, the solvent is evaporated to yield the solid product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in crystalline form and is sensitive to moisture and light, requiring storage in a dry, dark environment .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-methylpyridin-1-ium;hydroiodide undergoes several types of chemical reactions, including:
Dehydration: It acts as a dehydrating agent for the conversion of aldoximes to nitriles and alcohols to alkyl thiocyanates.
Condensation: It is used as a condensing agent in the synthesis of β-lactams from β-amino acids.
Cross-linking: It serves as a cross-linking agent for the fabrication of biodegradable hyaluronic acid films and gelatin membranes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldoximes, alcohols, β-amino acids, and various carboxylic acids. The reactions are typically carried out under mild conditions, often at room temperature, and in the presence of a base to facilitate the reaction .
Major Products
The major products formed from reactions involving this compound include nitriles, alkyl thiocyanates, β-lactams, esters, lactones, amides, and ketenes .
Aplicaciones Científicas De Investigación
2-Chloro-1-methylpyridin-1-ium;hydroiodide has a wide range of applications in scientific research:
Organic Synthesis: It is widely used as a reagent for the activation of hydroxy groups in alcohols and carboxylic acids, facilitating the synthesis of various derivatives.
Peptide Synthesis: Due to its low toxicity and simple reaction conditions, it is used as an efficient coupling reagent in peptide synthesis.
Biomedical Applications: It is employed as a cross-linking agent to create biodegradable films and membranes for biomedical applications.
Dehydration Reactions: It is used as a dehydrating agent in the conversion of aldoximes to nitriles and alcohols to alkyl thiocyanates.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-methylpyridin-1-ium;hydroiodide involves the activation of hydroxy groups in alcohols and carboxylic acids. This activation facilitates the formation of esters, lactones, amides, and other derivatives. The compound acts as a coupling reagent, forming an intermediate complex with the hydroxy group, which then undergoes further reaction to yield the desired product .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-ethyl-pyridinium tetrafluoroborate: Another reagent used in organic synthesis for similar purposes.
Chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate: Used for the activation of hydroxy groups in organic synthesis.
4-(Dimethylamino)pyridine: Commonly used as a catalyst in organic synthesis.
Uniqueness
2-Chloro-1-methylpyridin-1-ium;hydroiodide is unique due to its low toxicity, simple reaction conditions, and cost-effectiveness compared to other coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Its versatility in facilitating various types of reactions, including dehydration, condensation, and cross-linking, makes it a valuable reagent in both academic and industrial research .
Propiedades
Fórmula molecular |
C6H8ClIN+ |
|---|---|
Peso molecular |
256.49 g/mol |
Nombre IUPAC |
2-chloro-1-methylpyridin-1-ium;hydroiodide |
InChI |
InChI=1S/C6H7ClN.HI/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1; |
Clave InChI |
ABFPKTQEQNICFT-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=CC=CC=C1Cl.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-(2-Aminoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15198019.png)
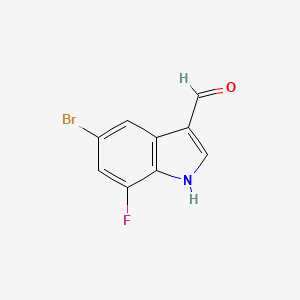
![3-Bromodibenzo[b,d]furan-4-ol](/img/structure/B15198032.png)
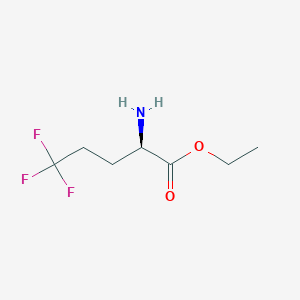
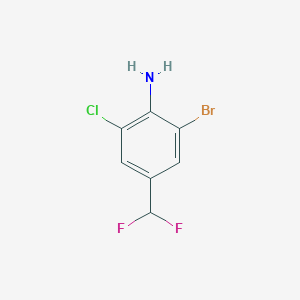
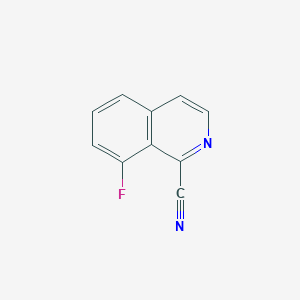
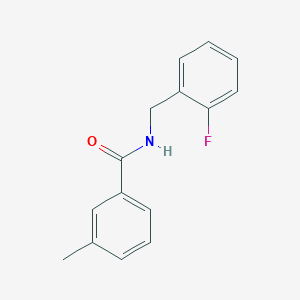
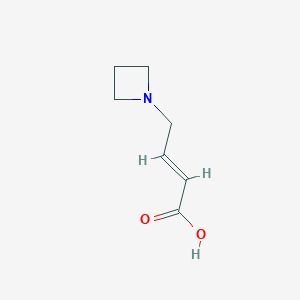
![3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-amine](/img/structure/B15198074.png)
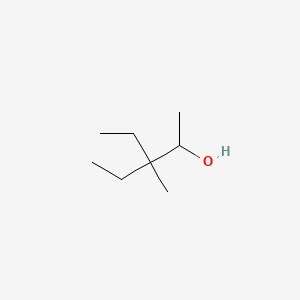



![2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetonitrile](/img/structure/B15198131.png)
